1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride

Description

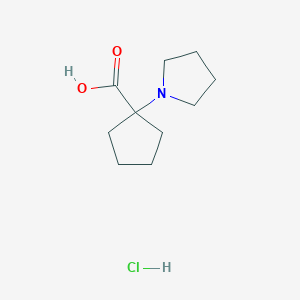

1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride (CAS: 1390654-27-9) is a cyclopentane-based carboxylic acid derivative functionalized with a pyrrolidine ring and a hydrochloride salt. Its molecular weight is 219.71 g/mol, and it is typically supplied at 95% purity . The compound is structurally characterized by a cyclopentane backbone substituted with a pyrrolidinyl group at the 1-position and a carboxylic acid group, which is protonated as a hydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyrrolidin-1-ylcyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c12-9(13)10(5-1-2-6-10)11-7-3-4-8-11;/h1-8H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFUVYIBDZYQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)N2CCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride involves the reaction of cyclopentanecarboxylic acid with pyrrolidine in the presence of hydrochloric acid. The reaction conditions typically include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride is used in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and receptor binding.

Medicine: Research into its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations

- Backbone Rigidity : The cyclopentane backbone in the target compound provides conformational rigidity compared to cyclohexane derivatives (e.g., 1-(piperidin-1-yl)cyclohexanecarboxylic acid hydrochloride), which may influence receptor binding or metabolic stability .

- Functional Groups: Ester derivatives like Caramiphen and Metcaraphen exhibit distinct pharmacokinetic profiles due to their diethylaminoethyl ester groups, which enhance lipophilicity and CNS penetration compared to carboxylic acid salts .

Pharmacological Profiles

- Target Compound: Lacks direct therapeutic classification but is used as a synthetic precursor. Its pyrrolidinyl group may interact with neurotransmitter transporters (e.g., dopamine, norepinephrine) in derived molecules .

- Caramiphen/Metcaraphen : Clinically validated for anticholinergic and antispasmodic effects, targeting muscarinic receptors .

- Cyclopentyl Fentanyl : A potent opioid agonist with high affinity for μ-opioid receptors, demonstrating the impact of benzamide and piperidine substitutions on receptor specificity .

Notes

- Synthesis Caution : Handling hydrochloride salts requires strict pH control to avoid decomposition .

Biological Activity

1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride, with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol, is a compound that has garnered interest for its biological activity and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biological pathways. For instance, it has been noted that this compound may inhibit certain enzymes, which could lead to therapeutic effects in disease models.

Interaction with Enzymes

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for various metabolic pathways. This inhibition can alter the biochemical landscape within cells, potentially leading to therapeutic outcomes.

- Receptor Binding : It may also bind to specific receptors, influencing signal transduction pathways that are vital for cellular communication.

Research Findings

Research into the biological activity of this compound has revealed several key findings:

- Anti-inflammatory Properties : Studies suggest that this compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

- Neuroprotective Effects : Some investigations indicate that this compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Case Studies

-

Case Study on Enzyme Inhibition :

- A study demonstrated that this compound effectively inhibited a specific enzyme involved in pain pathways, suggesting its potential use as an analgesic agent.

-

Neuroprotection Study :

- Research involving animal models showed that treatment with this compound resulted in reduced neuronal damage following ischemic events, indicating its protective role in brain health.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 3-(1-Pyrrolidinyl)propanoic acid hydrochloride | Moderate | Enzyme inhibition |

| 3-(1-Pyrrolidinyl)butanoic acid hydrochloride | Moderate | Limited studies on anti-inflammatory effects |

| 1-(p-tolyl)-1-cyclopentanecarboxylic acid | Low | Different mechanism of action |

The comparison highlights that while these compounds share structural similarities, their biological activities can differ significantly due to variations in their chemical properties and mechanisms of action.

Q & A

Q. What are the established synthetic routes for 1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride, and what critical steps ensure reproducibility?

Methodological Answer: The compound is synthesized via multi-step routes, often starting from cyclopentanecarboxylic acid derivatives. A key method involves tert-butoxycarbonyl (Boc)-protected intermediates, as described in Reference Example 114 of EP 4 374 877 A2. For instance, 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid undergoes deprotection and subsequent reaction with pyrrolidine under controlled conditions . Critical steps include:

- Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) to remove the Boc group without degrading the cyclopentane ring.

- Amine Coupling: Reaction with pyrrolidine in polar aprotic solvents (e.g., DMF) at 50–60°C for 12–24 hours.

- Purification: Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization to achieve >95% purity .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

Methodological Answer: The hydrochloride form enhances solubility in aqueous buffers (e.g., PBS, pH 7.4) and stability during storage. Key

| Property | Value/Outcome | Reference |

|---|---|---|

| Solubility | >50 mg/mL in water at 25°C | |

| Stability | Stable at −20°C for >12 months | |

| Hygroscopicity | Moderate; requires desiccant storage |

The protonated amine (pKa ~8.5) improves bioavailability in biological assays by facilitating passive diffusion through lipid membranes .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?

Methodological Answer: Key challenges include minimizing side reactions (e.g., cyclopentane ring opening) and ensuring scalability:

- Temperature Control: Maintain 50–60°C during coupling to avoid decomposition (>70°C leads to byproducts) .

- pH Monitoring: Adjust to pH 6–7 post-deprotection to prevent premature salt formation.

- Inert Atmosphere: Use nitrogen/argon to prevent oxidation of the pyrrolidine moiety .

- Scale-Up Validation: Pilot batches (1–10 g) should confirm reproducibility via HPLC (C18 column, 220 nm detection) and mass spectrometry .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in stereochemistry, purity, or assay conditions. Mitigation strategies include:

- Stereochemical Analysis: Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess.

- Purity Reassessment: Quantify residual solvents (GC-MS) and inorganic salts (ion chromatography) .

- Assay Standardization: Validate receptor-binding assays (e.g., IC50) with positive controls (e.g., reference antagonists) and consistent buffer ionic strength .

Q. What advanced analytical techniques are recommended for characterizing degradation products?

Methodological Answer: Degradation under stress conditions (heat, light, humidity) can be analyzed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.